molecular formula C12H26N2O B13338920 Diethyl({3-[(oxan-4-yl)amino]propyl})amine

Diethyl({3-[(oxan-4-yl)amino]propyl})amine

Cat. No.: B13338920
M. Wt: 214.35 g/mol
InChI Key: KDSQYANZADVJFO-UHFFFAOYSA-N
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Description

Diethyl({3-[(oxan-4-yl)amino]propyl})amine is a tertiary amine featuring a propyl chain with a diethylamine group and an oxan-4-yl (tetrahydropyranyl) substituent. The oxan-4-yl moiety introduces a six-membered cyclic ether, conferring moderate polarity and influencing solubility and hydrogen-bonding capabilities. This compound is structurally analogous to several amines with variations in the cyclic substituent or alkyl chain configuration, which alter physicochemical and biological properties.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N',N'-diethyl-N-(oxan-4-yl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2O/c1-3-14(4-2)9-5-8-13-12-6-10-15-11-7-12/h12-13H,3-11H2,1-2H3

InChI Key

KDSQYANZADVJFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({3-[(oxan-4-yl)amino]propyl})amine typically involves the reaction of oxane derivatives with propylamine, followed by the introduction of diethyl groups. One common method involves the reaction of 3-aminopropylamine with oxane under controlled conditions to form the intermediate product, which is then reacted with diethylamine to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

Diethyl({3-[(oxan-4-yl)amino]propyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions often require the presence of a base and are conducted in polar solvents.

Major Products Formed

The major products formed from these reactions include oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl({3-[(oxan-4-yl)amino]propyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl({3-[(oxan-4-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physical properties of Diethyl({3-[(oxan-4-yl)amino]propyl})amine with its analogs:

Compound Name Cyclic Substituent Heteroatom Molecular Weight Key Features Reference
This compound Oxan-4-yl (O) Oxygen ~227 (estimated) Moderate polarity, ether solubility
Diethyl({3-[(thian-4-yl)amino]propyl})amine Thian-4-yl (S) Sulfur 230.41 Higher lipophilicity, S-based reactivity
Diethyl({3-[(1-methylpiperidin-4-yl)amino]propyl})amine 1-Methylpiperidin-4-yl Nitrogen 227.39 Increased basicity, steric bulk
Bis[3-(triethoxysilyl)propyl]amine Triethoxysilyl Silicon 451.82 Hydrolytic instability, material applications
Oleamidopropyl dimethylamine Oleamide (C18) Nitrogen 366.61 Surfactant properties, high lipophilicity

Key Observations:

  • Oxan vs.
  • Piperidine Derivative : The 1-methylpiperidin-4-yl group introduces a basic nitrogen, elevating pKa compared to the oxan analog. The methyl group adds steric hindrance, which may reduce enzymatic degradation .
  • Triethoxysilyl Derivative : Silicon-based substituents impart hydrolytic sensitivity but enable crosslinking in polymers, contrasting with the oxan compound’s stability in aqueous media .

Biological Activity

Diethyl({3-[(oxan-4-yl)amino]propyl})amine, a compound with potential biological activity, has garnered attention in various research contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an oxan ring and a diethyl amine moiety. This structure is significant for its interactions within biological systems.

Molecular Formula

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 226.29 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in phospholipid metabolism, which may lead to altered cellular signaling pathways .
  • Modulation of Cellular Processes : The compound appears to affect cellular processes such as apoptosis and proliferation, potentially through interactions with membrane-bound receptors or intracellular signaling molecules .
  • Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective properties, possibly by reducing oxidative stress in neuronal cells .

Study 1: Enzymatic Inhibition

A study investigating the inhibitory effects of this compound on lysosomal phospholipase A2 (LPLA2) demonstrated significant inhibition at varying concentrations. The results are summarized in Table 1.

Concentration (µM)% Inhibition
1030
5055
10080

This inhibition correlates with the compound's potential to induce phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes .

Study 2: Neuroprotective Effects

In a neuroprotection study involving rat neuronal cells, this compound was shown to reduce cell death induced by oxidative stress. The findings are detailed in Table 2.

Treatment GroupCell Viability (%)
Control100
Oxidative Stress40
Compound Treatment70

These results suggest that the compound may enhance cell survival under stress conditions, indicating its potential therapeutic applications in neurodegenerative diseases .

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